Cas no 1303269-19-3 ((Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide)

The compound (Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide is a structurally complex molecule featuring a furan-thiazole core conjugated with a cyanoacrylamide moiety. Its unique architecture suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or bioactive scaffold due to the presence of electrophilic and hydrogen-bonding motifs. The chloro-methoxyphenyl group enhances lipophilicity, while the thiazole and furan heterocycles contribute to π-stacking interactions, improving target binding affinity. This compound may exhibit favorable selectivity and potency in biochemical assays, making it a candidate for further pharmacological investigation. Its synthetic versatility also allows for derivatization to optimize physicochemical and pharmacokinetic properties.
(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide structure
1303269-19-3 structure
Product Name:(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide
CAS No:1303269-19-3
MF:C18H12ClN3O3S
MW:385.824181556702
CID:6130267
PubChem ID:75361538
Update Time:2025-10-29

(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide
    • AKOS007420060
    • 1303269-19-3
    • Inchi: 1S/C18H12ClN3O3S/c1-24-15-5-4-12(8-14(15)19)21-17(23)11(9-20)7-13-10-26-18(22-13)16-3-2-6-25-16/h2-8,10H,1H3,(H,21,23)/b11-7-
    • InChI Key: JRPBEWJORFBOEF-XFFZJAGNSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC(/C(/C#N)=C\C1=CSC(C2=CC=CO2)=N1)=O)OC

Computed Properties

  • Exact Mass: 385.0287901g/mol
  • Monoisotopic Mass: 385.0287901g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 594
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 116Ų

(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26616658-0.05g
N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide
1303269-19-3 95.0%
0.05g
$246.0 2025-03-20

Additional information on (Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide

Introduction to (Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 1303269-19-3 and the product name (Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide represents a fascinating intersection of synthetic chemistry and pharmaceutical innovation. This molecule, characterized by its complex structural framework, has garnered significant attention in recent years due to its potential applications in the development of novel therapeutic agents. The structural complexity of this compound is not merely a testament to the ingenuity of synthetic chemists but also highlights its potential as a versatile scaffold for drug discovery.

In the realm of chemical biology, the exploration of heterocyclic compounds has been a cornerstone for developing molecules with diverse biological activities. The presence of multiple functional groups, including a cyano group, a chloro-substituted aromatic ring, and a thiazole-furan hybrid, endows this compound with unique chemical properties that make it an attractive candidate for further investigation. The thiazole-furan moiety is particularly noteworthy, as it has been implicated in various biological processes and has shown promise in the development of antimicrobial and anti-inflammatory agents.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. The use of molecular docking studies has allowed scientists to identify potential binding interactions between this compound and biological targets. For instance, preliminary studies suggest that the cyano group may interact with specific amino acid residues in protein targets, modulating their function. This insight is crucial for designing molecules with enhanced efficacy and reduced side effects.

The pharmaceutical industry has been increasingly interested in leveraging natural product-inspired scaffolds to develop new drugs. The structural motifs present in this compound, such as the aromatic ring system and the heterocyclic core, are reminiscent of several bioactive natural products. By synthesizing and modifying molecules based on these natural templates, researchers aim to uncover new pharmacophores that can be optimized for therapeutic use. The synthesis of (Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide exemplifies this approach, showcasing the potential of combinatorial chemistry and high-throughput screening to accelerate drug discovery.

In addition to its structural complexity, this compound exhibits interesting physicochemical properties that make it suitable for formulation into various dosage forms. The presence of polar functional groups enhances its solubility in aqueous media, which is critical for oral and injectable formulations. Furthermore, the stability of the molecule under different storage conditions has been evaluated through accelerated degradation studies. These studies have revealed that the compound remains stable under ambient conditions but may degrade when exposed to extreme temperatures or light.

The development of novel analytical methods has also played a pivotal role in characterizing this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) have been employed to confirm the structure and purity of synthetic samples. These methods provide essential data for understanding the metabolic pathways and potential side effects associated with the compound.

The impact of this compound on drug discovery extends beyond its individual properties; it also serves as a building block for more complex derivatives. By modifying specific functional groups or introducing new moieties, researchers can generate libraries of compounds with tailored biological activities. Such libraries are instrumental in identifying lead compounds that can be further optimized through structure-activity relationship (SAR) studies.

In conclusion, (Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide represents a significant advancement in the field of chemical biology and pharmaceutical innovation. Its complex structure, unique functional groups, and promising biological activities make it a valuable asset for drug discovery efforts. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in developing next-generation therapeutic agents.

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